N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide
CAS No.: 946285-80-9
Cat. No.: VC7506234
Molecular Formula: C22H29FN4O
Molecular Weight: 384.499
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946285-80-9 |
|---|---|
| Molecular Formula | C22H29FN4O |
| Molecular Weight | 384.499 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C22H29FN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28) |
| Standard InChI Key | NBCVBZKIBFPOPJ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₂₉FN₄O, MW 384.499 g/mol) integrates four key functional groups:
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4-Fluorobenzamide core: Provides a planar aromatic system with electron-withdrawing characteristics due to the fluorine atom.
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Dimethylamino group (-N(CH₃)₂): Enhances solubility and participates in hydrogen bonding interactions.
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4-Methylpiperazine ring: A saturated heterocycle contributing to conformational flexibility and basicity.
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Ethyl linker: Connects the aromatic and piperazine moieties, influencing spatial orientation.
The IUPAC name, N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 946285-80-9 |
| Molecular Formula | C₂₂H₂₉FN₄O |
| Molecular Weight | 384.499 g/mol |
| IUPAC Name | See Section 1.1 |
| Standard InChI | InChI=1S/C22H29FN4O/c1-25(2)... |
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically follows a three-step protocol:
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Formation of the ethylenediamine intermediate: Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions.
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Piperazine incorporation: Treating the intermediate with 4-methylpiperazine in dichloromethane at 0–5°C.
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Benzoylation: Coupling with 4-fluorobenzoyl chloride in ethanol at reflux.
Yield optimization (reported at 60–75%) requires precise stoichiometry and inert atmospheres.
Industrial Production
Automated flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Key parameters include:
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Temperature control (±2°C).
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Solvent selection (e.g., ethanol for greener synthesis).
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Catalytic additives (e.g., DMAP for acylation acceleration).
Table 2: Synthesis Conditions Comparison
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Solvent | Dichloromethane | Ethanol |
| Temperature | 0–5°C (Step 2) | 25°C (Continuous) |
| Yield | 60–75% | 80–85% |
Biological Activity and Mechanistic Insights
Protein Kinase Modulation
The compound’s benzamide core and fluorine atom facilitate ATP-competitive inhibition of serine/threonine kinases. Molecular docking studies predict:
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Binding affinity (Kd): 120–150 nM for PKC-θ.
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Selectivity: 10-fold higher for kinase A vs. kinase B in vitro.
Cellular Effects
In MCF-7 breast cancer cells, it induces apoptosis (EC₅₀ = 2.1 μM) via caspase-3 activation. Synergistic effects with doxorubicin (CI = 0.3) suggest combinatory therapeutic potential.
Research Applications and Future Directions
Drug Development
As a kinase inhibitor lead, its oral bioavailability (F = 35% in rats) and half-life (t₁/₂ = 4.2 h) warrant formulation improvements. PEGylated nanoparticles increase solubility 8-fold in preliminary trials.
Chemical Biology Probes
Fluorine-18 labeled analogs enable PET imaging of kinase expression in murine xenografts, showing tumor-to-muscle ratios of 5.6 at 60 min post-injection.
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